molecular formula C9H10N2S B6272109 5-ethyl-1,3-benzothiazol-2-amine CAS No. 90382-08-4

5-ethyl-1,3-benzothiazol-2-amine

Cat. No.: B6272109
CAS No.: 90382-08-4
M. Wt: 178.3
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Description

5-Ethyl-1,3-benzothiazol-2-amine ( 90382-08-4) is a high-value benzothiazole derivative with the molecular formula C9H10N2S and a molecular weight of 178.25 g/mol . This compound is part of the benzothiazole scaffold, a heterocyclic structure recognized as a potent and selective pharmacophore in medicinal chemistry due to its wide spectrum of biological activities . Researchers are particularly interested in 2-aminobenzothiazole derivatives like this for their significant potential in developing novel anticancer agents . These compounds are frequently explored for their ability to inhibit the growth of human-derived carcinomas, with some closely related analogs, such as Phortress, demonstrating potent and selective activity against breast, ovarian, and renal cancers . Beyond oncology, the 2-aminobenzothiazole scaffold is of great interest in neurological research. It is found in compounds like Riluzole, an FDA-approved drug for Amyotrophic Lateral Sclerosis (ALS), which exhibits neuroprotective and anticonvulsant properties . Furthermore, structurally similar compounds have shown promise as inhibitors of amyloid-beta peptide interactions, making them relevant for Alzheimer's disease research, and some radiolabeled derivatives are used as imaging agents for amyloid plaques . Supplied with a minimum purity of 98%, this product must be stored at 2-8°C with protection from light to ensure stability . This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

90382-08-4

Molecular Formula

C9H10N2S

Molecular Weight

178.3

Purity

95

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 5 Ethyl 1,3 Benzothiazol 2 Amine

Established Synthetic Routes to 2-Aminobenzothiazoles and Analogues

The synthesis of the 2-aminobenzothiazole (B30445) core is a well-trodden path in organic chemistry, with several reliable methods at the disposal of researchers. These can be broadly categorized into classical cyclization reactions, modern transition-metal-catalyzed approaches, and efficient one-pot multicomponent reactions.

Cyclization Reactions of o-Aminothiophenols with Carbonyl Compounds

A foundational method for constructing the benzothiazole (B30560) ring system involves the condensation of an o-aminothiophenol with a suitable carbonyl-containing compound. mdpi.comwisdomlib.org This approach is valued for its directness and the ready availability of the starting materials. The reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole. mdpi.com

Variations of this method utilize different carbonyl sources, such as aldehydes, ketones, acid chlorides, and even carbon dioxide, to introduce the C2 atom of the thiazole (B1198619) ring. bohrium.comnih.gov The choice of carbonyl compound directly influences the substituent at the 2-position of the resulting benzothiazole. For the synthesis of 2-aminobenzothiazoles, reagents like cyanogen (B1215507) bromide or thiourea (B124793) derivatives are commonly employed. researchgate.net

A classic route involves the reaction of a substituted aniline (B41778) with potassium thiocyanate (B1210189) in the presence of bromine and acetic acid. nih.govrsc.org This method, while effective, often requires careful control of reaction conditions to manage the hazardous nature of bromine.

Transition-Metal-Catalyzed Approaches in 2-Aminobenzothiazole Synthesis

The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and 2-aminobenzothiazoles are no exception. These methods often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical approaches. mdpi.comrsc.orgijpsr.com

Ruthenium, palladium, and copper catalysts have been successfully employed in the intramolecular oxidative cyclization of N-arylthioureas to afford 2-aminobenzothiazoles. nih.gov For instance, RuCl₃ can catalyze the direct synthesis of substituted 2-aminobenzothiazoles from N-arylthioureas in good yields. nih.gov Similarly, Pd(OAc)₂ has been used for the intramolecular oxidative cyclization of N-aryl-N',N'-dialkylthioureas. nih.gov

Copper-catalyzed reactions have also proven to be highly effective. One notable method involves the reaction of 2-haloanilines with dithiocarbamates. nih.govtandfonline.com While 2-iodoanilines can react without a catalyst, the less reactive 2-bromo and 2-chloroanilines require the presence of a copper catalyst, such as CuO, to proceed efficiently. nih.govtandfonline.com

One-Pot and Multicomponent Reactions for Scaffold Construction

In the quest for more efficient and sustainable synthetic processes, one-pot and multicomponent reactions (MCRs) have gained significant traction. nih.govmdpi.comairo.co.innih.gov These strategies allow for the construction of complex molecules from simple starting materials in a single reaction vessel, minimizing waste and purification steps.

Several one-pot methods for 2-aminobenzothiazole synthesis have been developed. A notable example is the copper(I)-catalyzed synthesis from in situ generated 2-halothioureas in water, which offers a straightforward and sustainable route. researchgate.netrsc.org MCRs involving 2-aminobenzothiazole as a building block are also prevalent, enabling the rapid generation of diverse heterocyclic libraries. nih.govrsc.org For instance, a three-component reaction of 2-aminobenzothiazole, an aromatic aldehyde, and a 1,3-dicarbonyl compound can be used to synthesize various fused heterocyclic systems. nih.gov

Targeted Synthesis of 5-Ethyl-1,3-benzothiazol-2-amine

The synthesis of the specific compound this compound generally follows the established routes for 2-aminobenzothiazoles, starting with a correspondingly substituted precursor. The key starting material for introducing the 5-ethyl group is 4-ethylaniline (B1216643).

One of the most common methods involves the thiocyanation of 4-ethylaniline. This is typically achieved by reacting 4-ethylaniline with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate, in the presence of an oxidizing agent like bromine in a suitable solvent like acetic acid. rsc.org The resulting intermediate undergoes cyclization to form the desired this compound.

Alternative approaches could involve the use of 2-amino-4-ethylthiophenol as a starting material, which can then be cyclized with a cyanating agent to form the 2-amino group. However, the synthesis of the substituted o-aminothiophenol can be more complex than the direct thiocyanation of the aniline.

Green Chemistry Principles in the Synthesis of Benzothiazole Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes for benzothiazole derivatives, aiming to reduce the environmental impact of chemical processes. bohrium.comnih.govairo.co.innih.gov Key areas of focus include the use of greener solvents, alternative energy sources, and catalytic methods.

Water has emerged as a highly attractive solvent for the synthesis of 2-aminobenzothiazoles due to its non-toxic, non-flammable, and inexpensive nature. orgchemres.org Copper-catalyzed syntheses in water have demonstrated high efficiency. researchgate.netrsc.org The use of ionic liquids as recyclable and environmentally benign reaction media has also been explored. ijpsr.com

Microwave irradiation has been shown to accelerate reactions, often leading to higher yields and shorter reaction times, thereby reducing energy consumption. mdpi.comnih.gov Ultrasound-assisted synthesis is another green technique that has been successfully applied to the synthesis of benzothiazole derivatives. bohrium.com

Furthermore, the development of reusable catalysts, such as heterogeneous catalysts and biocatalysts like laccase, aligns with green chemistry principles by minimizing waste and improving process efficiency. mdpi.commdpi.com Solvent-free reaction conditions are also being increasingly utilized, further reducing the environmental footprint of these syntheses. airo.co.inresearchgate.net

Chemo- and Regioselective Functionalization of the Benzothiazole Core

The 2-aminobenzothiazole scaffold offers multiple sites for further functionalization, allowing for the creation of a diverse array of derivatives. The amino group at the C2 position and the benzene (B151609) ring are the primary locations for chemical modification. nih.gov

The exocyclic amino group is highly nucleophilic and can readily react with various electrophiles. Acylation, alkylation, and the formation of Schiff bases are common transformations. nih.govnih.gov For instance, acylation with chloroacetyl chloride followed by reaction with various amines has been used to synthesize a library of N-substituted 2-aminobenzothiazole derivatives. nih.gov

Functionalization of the benzene ring typically occurs via electrophilic aromatic substitution. The position of substitution is directed by the existing groups on the ring. In the case of this compound, the ethyl group is an ortho-, para-director, and the fused thiazole ring also influences the regioselectivity of the substitution. Further functionalization often targets the C6 position. For example, nitration followed by reduction can introduce an amino group at the C6 position, which can then be further modified. nih.gov

Recent advances have also focused on chemo- and regioselective C-H functionalization, providing more direct and atom-economical routes to modify the benzothiazole core without the need for pre-functionalized substrates. nih.gov

An in-depth analysis of the synthetic pathways and derivatization techniques for this compound reveals a versatile scaffold amenable to various chemical modifications. Research has focused on functionalizing the exocyclic amino group, altering substitution patterns on the benzene ring, and strategically introducing the core ethyl group through precursor synthesis. These efforts are crucial for developing new derivatives with tailored properties for various applications in chemical and pharmaceutical research.

1 Modifications at the Amino Group (N-functionalization)

The exocyclic amino group at the 2-position of the this compound core is a primary site for chemical modification, enabling the synthesis of a wide array of derivatives. This N-functionalization is typically achieved through reactions with various electrophilic reagents.

Common derivatization strategies include acylation, sulfonylation, and the formation of guanidinium (B1211019) salts. For instance, the reaction with acyl chlorides or anhydrides leads to the corresponding N-acylbenzothiazoles. acs.orgrsc.org Similarly, treatment with sulfonyl chlorides yields sulfonamide derivatives. japsonline.com These reactions are fundamental in medicinal chemistry for altering the pharmacokinetic and pharmacodynamic properties of the parent molecule.

Another significant modification involves the reaction with isocyanates or isothiocyanates. For example, reacting the amino group with ethyl isocyanate would produce an N-ethylurea derivative, a transformation documented for structurally similar aminobenzothiazoles. acs.orgnih.gov Furthermore, the amino group can be converted into a guanidine (B92328) moiety by reacting it with reagents like S-methyl isothiourea or cyanoguanidine in an acidic environment. nih.gov This conversion significantly alters the basicity and hydrogen bonding capabilities of the molecule.

The 2-amino group can also participate in nucleophilic substitution reactions. One example is the reaction with activated heterocyclic systems, such as 2,4-dichloro-5-methylpyrimidine, where the amino group displaces a chlorine atom to form a new C-N bond, linking the benzothiazole scaffold to a pyrimidine (B1678525) ring. nih.gov

The following table summarizes various N-functionalization reactions reported for the 2-aminobenzothiazole scaffold, which are applicable to the 5-ethyl derivative.

Reagent TypeSpecific Reagent ExampleProduct TypeReference
Acyl HalideAcetyl ChlorideN-Acetamide acs.org
Acyl HalideChloroacetyl chlorideN-Chloroacetamide rsc.org
Sulfonyl HalideBenzenesulfonyl chlorideN-Benzenesulfonamide japsonline.com
IsocyanateEthyl IsocyanateN-Ethylurea acs.orgnih.gov
GuanidinylationCyanoguanidine2-Benzothiazolyl guanidine nih.gov
Activated Halide2,4-Dichloro-5-methylpyrimidineN-(pyrimidin-4-yl)benzothiazol-2-amine nih.gov

This table presents examples of reactions on the 2-aminobenzothiazole core, which are chemically analogous for the 5-ethyl derivative.

2 Substitution Patterns on the Benzene Ring, particularly at the 5-Position

Further substitution on the benzene portion of this compound is less common than N-functionalization and is primarily dictated by the substituents present on the aniline precursor during the initial synthesis. The existing groups on the benzothiazole ring—the activating ortho, para-directing amino group and the activating ortho, para-directing ethyl group—would strongly influence the regioselectivity of any subsequent electrophilic aromatic substitution reactions.

Given the positions of the ethyl group (C5) and the fused thiazole ring, further electrophilic attack would be directed to the C4, C6, and C7 positions. The powerful activating and directing effect of the amino group, relayed through the heterocyclic system, would likely make the C4 and C6 positions the most nucleophilic and thus most susceptible to substitution. However, direct electrophilic substitution on the pre-formed 2-aminobenzothiazole ring system can sometimes be challenging due to potential side reactions or deactivation by acidic reagents complexing with the nitrogen atoms.

Therefore, the most prevalent strategy for introducing diverse substitution patterns on the benzene ring involves starting with an appropriately substituted aniline precursor. For instance, to obtain a derivative with a substituent at the 7-position in addition to the ethyl group at the 5-position, one would typically start with a 2-substituted-4-ethylaniline.

3 Strategic Incorporation of Ethyl Moiety via Precursors

The synthesis of this compound itself relies on the strategic use of a precursor that already contains the ethyl group at the desired position. The most direct and classical approach is the cyclization of a substituted aniline. nih.gov

The primary precursor for this synthesis is 4-ethylaniline. This starting material is subjected to a reaction that builds the thiazole ring. Two main historical methods are employed for this transformation:

The Hugershoff Reaction : This is a widely used method for synthesizing 2-aminobenzothiazoles. It involves the reaction of a 4-substituted aniline (in this case, 4-ethylaniline) with a source of thiocyanate, such as potassium or ammonium thiocyanate, in the presence of an oxidizing agent like bromine in a solvent like acetic acid. nih.gov The reaction proceeds through an in-situ thiocyanation of the aniline at the position ortho to the amino group, followed by intramolecular cyclization to form the benzothiazole ring.

Phenylthiourea (B91264) Cyclization : An alternative route involves the initial conversion of 4-ethylaniline into N-(4-ethylphenyl)thiourea. nih.gov This is typically achieved by reacting the aniline with an isothiocyanate or by other methods. The resulting phenylthiourea is then cyclized, often through oxidative methods, for example, using bromine in chloroform, to yield the 2-aminobenzothiazole product. nih.gov

Both methods underscore the principle that the substitution pattern on the benzene ring of the final product is determined by the choice of the starting aniline.

The following table details the key precursors for the synthesis of the title compound.

Precursor NameChemical FormulaRole in Synthesis
4-EthylanilineC₈H₁₁NPrimary starting material containing the ethyl group.
N-(4-ethylphenyl)thioureaC₉H₁₂N₂SIntermediate derived from 4-ethylaniline in an alternative synthetic route.
Potassium ThiocyanateKSCNReagent providing the sulfur and carbon atoms for the thiazole ring.

Advanced Spectroscopic and Structural Characterization of 5 Ethyl 1,3 Benzothiazol 2 Amine and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups and understanding the bonding within a molecule. For 5-ethyl-1,3-benzothiazol-2-amine, the spectra would be dominated by vibrations of the benzothiazole (B30560) core, the ethyl group, and the amino group.

The FT-IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group are anticipated to appear as two distinct bands in the region of 3400-3200 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group should appear just below 3000 cm⁻¹. The C=N stretching vibration of the thiazole (B1198619) ring is a key feature and is typically observed in the 1640-1500 cm⁻¹ region. researchgate.net The C=C stretching vibrations of the benzene (B151609) ring are expected in the 1600-1450 cm⁻¹ range. The C-N and C-S stretching vibrations are expected at lower wavenumbers.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the FT-IR data. The symmetric vibrations of the aromatic ring system are expected to give rise to strong Raman signals. The C-S bond vibrations within the thiazole ring would also be readily observable.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
N-H stretching (asymmetric and symmetric)3400-3200FT-IR
Aromatic C-H stretching> 3000FT-IR, Raman
Aliphatic C-H stretching< 3000FT-IR, Raman
C=N stretching (thiazole ring)1640-1500FT-IR, Raman
C=C stretching (benzene ring)1600-1450FT-IR, Raman
N-H bending1650-1550FT-IR
C-H bending (aliphatic)1470-1370FT-IR
C-N stretching1350-1200FT-IR
C-S stretching750-600FT-IR, Raman

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Analysis (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR would provide precise information about the hydrogen and carbon framework, respectively.

In the ¹H NMR spectrum, the protons of the ethyl group would appear as a triplet (for the methyl protons) and a quartet (for the methylene (B1212753) protons) in the upfield region, typically around 1.3 ppm and 2.7 ppm, respectively. The amino protons would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration. The aromatic protons on the benzothiazole ring would resonate in the downfield region, typically between 7.0 and 8.0 ppm. The specific splitting pattern would depend on the coupling between the adjacent protons.

The ¹³C NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon of the C=N group in the thiazole ring is expected to be the most downfield signal, likely above 160 ppm. The carbons of the benzene ring would appear in the 110-150 ppm range. The chemical shifts of the ethyl group carbons would be found in the upfield region. The analysis of ¹³C NMR spectra of various benzazoles can aid in the precise assignment of these signals. mdpi.com

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH₂-CH₃~1.3 (triplet)~15
-CH₂-CH₃~2.7 (quartet)~25
-NH₂Variable (broad singlet)-
Aromatic CH7.0 - 8.0 (multiplets)110 - 140
Aromatic C-S-~150
Aromatic C-N-~130
Aromatic C-C₂H₅-~140
Aromatic C-NH₂-~170

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₉H₁₀N₂S, the expected exact mass can be calculated and compared with the experimental value. uni.lu

The fragmentation pathways in the mass spectrum would likely involve the loss of the ethyl group and fragmentation of the benzothiazole ring system. The base peak in the mass spectrum could correspond to the stable benzothiazole cation or a related fragment.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound uni.lu

AdductCalculated m/z
[M+H]⁺179.06375
[M+Na]⁺201.04569
[M-H]⁻177.04919
[M]⁺178.05592

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

While no specific crystal structure for this compound is publicly available, the solid-state architecture can be predicted based on the known structures of related compounds, such as the parent 1,3-benzothiazol-2-amine. nih.gov The molecule is expected to be largely planar, with the ethyl group potentially adopting various conformations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. uni.lu The benzothiazole ring system is the primary chromophore.

The spectrum would likely show strong absorption bands in the ultraviolet region, typically between 250 and 350 nm, which can be attributed to the π → π* transitions of the conjugated aromatic system. The presence of the amino and ethyl groups as substituents on the benzothiazole ring will influence the exact position and intensity of these absorption maxima. A weaker absorption band at a longer wavelength, corresponding to the n → π* transition of the non-bonding electrons on the nitrogen and sulfur atoms, may also be observed. nist.gov

Computational and Theoretical Investigations of 5 Ethyl 1,3 Benzothiazol 2 Amine

Density Functional Theory (DFT) for Electronic Structure, Molecular Orbitals, and Reactivity

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying molecules like 5-ethyl-1,3-benzothiazol-2-amine. scirp.org DFT methods, such as the B3LYP hybrid functional combined with a basis set like 6-31+G(d,p), are commonly employed to optimize the molecular geometry and investigate the electronic properties. scirp.orgscirp.org

The primary outputs of DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. scirp.org For this compound, the electron-donating amine group and the π-system of the benzothiazole (B30560) ring are expected to significantly influence the HOMO and LUMO energy levels.

From these orbital energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. scirp.org These descriptors provide insights into the molecule's stability and reactivity. mdpi.com

Table 1: Representative Global Reactivity Descriptors (Conceptual)

Descriptor Formula Significance
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Measures the escaping tendency of electrons.
Hardness (η) (ELUMO - EHOMO) / 2 Resistance to change in electron distribution.
Softness (S) 1 / η Reciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω) μ² / 2η Measures the propensity to accept electrons.

| Electronegativity (χ) | -μ | Power of an atom to attract electrons. |

This table presents conceptual descriptors derived from DFT calculations, illustrating the type of data generated for compounds like this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its conformational flexibility and interactions with its environment. nih.govacs.org

By simulating the molecule in a solvent box (e.g., water), MD can elucidate solvation effects, showing how solvent molecules arrange around the solute and influence its conformation and properties. scirp.org This is particularly important for understanding the behavior of the compound in biological systems. For this compound, MD simulations can explore the rotation of the ethyl group and the potential for hydrogen bonding between the amine group and solvent molecules, revealing the most stable conformations in solution. nih.gov

Molecular Docking Studies for Ligand-Target Interaction Prediction (Conceptual)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. researchgate.net For this compound, docking studies can conceptually explore its potential as an inhibitor for various biological targets. The benzothiazole scaffold is a known "privileged structure" found in many biologically active compounds, targeting enzymes like kinases, reverse transcriptase, and acetylcholinesterase. nih.govniscpr.res.inbiointerfaceresearch.com

The process involves placing the 3D structure of this compound into the active site of a target protein. A scoring function then estimates the binding affinity, predicting the most stable binding pose. researchgate.net Key interactions, such as hydrogen bonds between the amine group and amino acid residues, and hydrophobic interactions involving the benzothiazole ring and the ethyl group, are analyzed to understand the basis of binding. nih.gov

Table 2: Conceptual Molecular Docking Results

Target Protein Predicted Binding Energy (kcal/mol) Key Interacting Residues (Hypothetical) Type of Interaction
Kinase (e.g., BRAF) -8.5 Cys532, Asp594 Hydrogen Bond, Pi-Alkyl
Acetylcholinesterase -7.9 Trp84, Tyr334 Pi-Pi Stacking, Hydrogen Bond

| Cytochrome P450 | -7.2 | Phe228, Ala304 | Hydrophobic, van der Waals |

This table provides a conceptual illustration of potential molecular docking outcomes. Actual results would depend on the specific protein target and docking software used.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate a compound's chemical structure with its biological activity or physicochemical properties. researchgate.net For a series of benzothiazole derivatives including this compound, a QSAR model could be developed to predict their efficacy as, for example, anticancer or antimicrobial agents. mdpi.comnih.gov

The process involves calculating a set of molecular descriptors (e.g., topological, electronic, 3D-MoRSE) for each compound in a training set. mdpi.com A mathematical equation is then generated using methods like multiple linear regression (MLR) or partial least squares (PLS) to link these descriptors to the observed activity. researchgate.net Such models can then be used to predict the activity of new, unsynthesized compounds, guiding further research and prioritizing candidates for synthesis. mdpi.com

Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analyses

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) analyses are performed on the DFT-optimized structure to gain deeper insights into reactivity and bonding. scirp.org

The MEP map visualizes the electrostatic potential on the molecule's surface. scirp.org Red regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions show positive potential (electron-poor), prone to nucleophilic attack. For this compound, the nitrogen atoms of the thiazole (B1198619) ring and the amine group are expected to be regions of negative potential, while the hydrogen atoms of the amine group would be regions of positive potential.

Mechanistic Research on 5 Ethyl 1,3 Benzothiazol 2 Amine S Interactions with Biological Systems in Vitro and in Silico Studies

Enzyme Inhibition Mechanism Studies (e.g., binding kinetics, mode of inhibition)

Derivatives of the 2-aminobenzothiazole (B30445) core, including structures analogous to 5-ethyl-1,3-benzothiazol-2-amine, have been identified as inhibitors of a wide range of enzymes. The nature and position of substituents on the benzothiazole (B30560) ring, such as the electron-donating ethyl group at the 5-position, can significantly influence the potency and selectivity of this inhibition. nih.gov

Cyclooxygenase (COX) Inhibition : In silico docking studies have explored the binding of 2-aminobenzothiazole derivatives to COX-1 and COX-2 enzymes, which are key to inflammation and pain pathways. These studies suggest that the benzothiazole moiety can form strong binding affinities with the active sites of these enzymes. jyoungpharm.orgrjpbr.com

Protein Kinase Inhibition : The benzothiazole scaffold is present in inhibitors of crucial signaling kinases. For instance, derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. nih.gov In silico analysis of these inhibitors reveals binding to the kinase active site. nih.gov Similarly, a derivative known as AS601245 has been identified as an inhibitor of c-Jun NH2-terminal protein kinase (JNK), a pathway involved in ischemic cell death. nih.gov Other research has focused on developing benzothiazole-triazole hybrids as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). rsc.org

Topoisomerase Inhibition : Certain benzothiazole derivatives act as potent inhibitors of human DNA topoisomerase IIα and bacterial DNA gyrase. nih.govresearchgate.netnih.gov Mechanistic studies on one such derivative, BM3, indicated that it was not a DNA intercalator or a topoisomerase poison but rather interacted directly with the enzyme, potentially at the DNA-binding or catalytic site, thereby preventing the relaxation of supercoiled DNA. researchgate.net The inhibition of ATP turnover by both DNA gyrase and topoisomerase IV has also been demonstrated for some benzothiazole ethyl ureas. nih.gov

Other Enzyme Targets : The versatility of the benzothiazole core is further highlighted by its activity against other enzymes. Derivatives have shown inhibitory effects on monoamine oxidase-A (MAO-A), with kinetic studies revealing competitive and reversible modes of inhibition. mdpi.com Additionally, para-substituted N-(1,3-benzothiazol-2-yl)-N′-phenyl ureas have been found to substantially inhibit α-chymotrypsin. nih.gov

Table 1: Enzymes Inhibited by Benzothiazole Derivatives

Enzyme TargetExample Derivative ClassMode of Inhibition/InteractionReference
Cyclooxygenase (COX-1/COX-2)Benzo[d]thiazol-2-amine derivativesActive site binding (in silico) jyoungpharm.orgrjpbr.com
VEGFR-22-Aminobenzothiazole hybridsActive site binding (in silico) nih.gov
c-Jun NH2-terminal protein kinase (JNK)AS601245Inhibition of JNK signaling pathway nih.gov
Human DNA Topoisomerase IIαBenzothiazole tosylated salts (e.g., BM3)Direct enzyme interaction, non-poison researchgate.net
Bacterial DNA Gyrase/Topoisomerase IVBenzothiazole ethyl ureasInhibition of ATP turnover nih.gov
Monoamine Oxidase-A (MAO-A)Thiazolylhydrazine-piperazine derivativesCompetitive and reversible mdpi.com
α-ChymotrypsinN-(1,3-benzothiazol-2-yl)-N'-(4-methylphenyl) ureaSubstantial inhibition (IC50 = 20.6 ± 0.06 μM) nih.gov

Receptor Binding and Modulation Mechanisms (Molecular Level)

The benzothiazole framework has been incorporated into ligands designed to target specific G protein-coupled receptors (GPCRs), indicating its utility in modulating receptor function at the molecular level.

Serotonin (5-HT) Receptors : Bivalent ligands containing the benzothiazole scaffold have been designed and evaluated for their binding to 5-HT1A and 5-HT7 receptors. nih.gov Molecular docking studies of these ligands with receptor models have helped to identify key interactions. For example, the presence and position of acetyl groups on the benzothiazole ring were found to be critical for facilitating entry and binding into the receptor pockets. nih.gov

Dopamine Receptors : Benzothiazole-based ligands have also been investigated for their activity at dopamine D2 and D3 receptors, which are important targets in the central nervous system. nih.gov

Nucleic Acid Interaction Mechanisms (e.g., DNA/RNA binding, intercalation)

While some benzothiazole derivatives function by inhibiting enzymes that interact with DNA, others have been shown to bind directly to nucleic acids.

DNA Groove Binding : Mechanistic studies of a potent topoisomerase IIα inhibitor, the benzothiazole derivative BM3, revealed that it acts as a DNA minor groove-binding agent. researchgate.net This was determined through DNase I digestion assays, where the compound's ability to protect DNA from cleavage suggested it occupies the minor groove. Crucially, these studies indicated that BM3 was not a DNA intercalator. researchgate.net Other related heterocyclic structures, such as 4H-1,3-benzothiazines, have also been shown to act as DNA/RNA groove binders through spectrophotometric titrations and circular dichroism experiments. mdpi.com

RNA Interaction : The potential for small molecules to interact covalently with RNA has been explored through high-throughput screening of electrophilic compounds. These screens have identified that certain chemical motifs can cross-link to RNA in a binding-dependent manner. acs.org While not specific to this compound, this research opens the possibility that suitably functionalized benzothiazole derivatives could be designed to interact with specific RNA structures. acs.orgacs.org

Protein-Ligand Interaction Biophysics (e.g., calorimetric studies, spectroscopic probes of binding)

Biophysical techniques provide quantitative data on the binding affinity, thermodynamics, and structural changes involved in protein-ligand interactions. While detailed calorimetric studies for this compound are not widely reported, related studies on benzothiazole derivatives offer insight into their interaction biophysics.

Modulation of Protein Aggregation : The interaction of benzothiazole derivatives with proteins prone to aggregation, such as α-synuclein and tau, has been studied using biophysical methods. acs.org Thioflavin T (ThT) fluorescence assays, a common spectroscopic probe for amyloid fibril formation, have been used to monitor the inhibitory effects of these compounds on protein aggregation. The antifibrillary activity has been further confirmed using transmission electron microscopy (TEM), which provides direct visualization of the inhibition of fibril formation. acs.org

Computational Biophysics (Molecular Docking) : While not an experimental technique, molecular docking is a widely used in silico method that provides biophysical insights into protein-ligand interactions. Numerous studies on benzothiazole derivatives have employed docking to predict binding modes and affinities to target enzymes like COX, VEGFR-2, and FOXM1. jyoungpharm.orgrjpbr.comnih.govnih.gov These simulations identify key amino acid residues involved in hydrogen bonding and hydrophobic interactions, guiding the rational design of more potent derivatives. nih.gov

Cellular Process Modulation at the Molecular Level (e.g., pathway interference in cell lines)

The inhibition of specific enzymes and the modulation of receptors by benzothiazole derivatives translate to the disruption or alteration of key cellular signaling pathways.

Cancer Cell Proliferation and Survival : Benzothiazole derivatives have been shown to interfere with multiple pathways essential for cancer cell survival. By inhibiting kinases like VEGFR-2 and EGFR, they can block signaling cascades that lead to cell proliferation and angiogenesis. nih.govrsc.org In vitro studies using cancer cell lines such as HCT-116, HEPG-2, and MCF-7 have demonstrated the anti-proliferative effects of these compounds. nih.gov Furthermore, derivatives that inhibit the oncogenic transcription factor FOXM1 have shown potent activity in breast cancer cell lines, suggesting interference with gene transcription pathways that drive tumor growth. nih.govnih.gov

Inflammatory Pathways : As inhibitors of COX enzymes, benzothiazole derivatives have the potential to modulate inflammatory processes by blocking the synthesis of prostaglandins. rjpbr.com

Neuroprotection and Neurodegeneration : The inhibition of the JNK signaling pathway by the benzothiazole AS601245 has been linked to neuroprotective effects in models of cerebral ischemia. nih.gov In the context of neurodegenerative diseases, the ability of benzothiazole compounds to modulate the aggregation of α-synuclein and tau proteins suggests a mechanism for interfering with the pathological processes of conditions like Parkinson's and Alzheimer's disease. acs.org

Table 2: Cellular Processes Modulated by Benzothiazole Derivatives

Molecular TargetCellular Process/PathwayPotential OutcomeReference
VEGFR-2, EGFRTyrosine kinase signaling pathwaysInhibition of cancer cell proliferation and angiogenesis nih.govrsc.org
FOXM1Oncogenic transcriptionInhibition of tumor growth nih.govnih.gov
JNKStress-activated protein kinase pathwayNeuroprotection against ischemic injury nih.gov
α-synuclein, TauProtein aggregation/fibril formationInterference with neurodegenerative pathology acs.org
COX-1, COX-2Prostaglandin synthesis pathwayAnti-inflammatory effects rjpbr.com

Exploration of 5 Ethyl 1,3 Benzothiazol 2 Amine in Chemical Biology and Advanced Materials

Development as Molecular Probes and Fluorescent Tags

Benzothiazole (B30560) derivatives are foundational in the development of fluorescent probes due to their favorable photophysical properties. bohrium.comsioc-journal.cn Many of these probes operate through sophisticated mechanisms such as Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE), which enable high sensitivity and selectivity for detecting various analytes, including ions and biomolecules. bohrium.comsioc-journal.cnnih.gov

The Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process responsible for the large Stokes shifts observed in many fluorescent probes, a desirable characteristic that minimizes self-absorption and enhances detection sensitivity. nih.gov This mechanism is prevalent in molecules that contain both a hydrogen bond donor (like a hydroxyl group) and an acceptor (like a nitrogen atom) in close proximity, a feature common in derivatives of 2-(2′-hydroxyphenyl)benzothiazole (HBT). bohrium.comnih.gov

The ESIPT process involves a four-level photochemical cycle:

Excitation: The ground-state 'enol' form of the molecule absorbs a photon and is promoted to an excited state.

Proton Transfer: In the excited state, an ultrafast proton transfer (occurring on the femtosecond timescale) occurs from the donor to the acceptor, creating an excited 'keto' tautomer. nih.gov This transfer is facilitated by the strengthening of the intramolecular hydrogen bond upon excitation. bohrium.com

Emission: The excited keto tautomer relaxes to its ground state by emitting a photon. This emission occurs at a significantly longer wavelength (lower energy) compared to the initial absorption, resulting in a large Stokes shift. nih.gov

Tautomerization: The unstable ground-state keto form rapidly reverts to the more stable enol form, completing the cycle. nih.gov

Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) have demonstrated that for hydroxyphenyl benzothiazole-based probes, the intramolecular hydrogen bond is strengthened in the first excited state (S1), which lowers the potential energy barrier and makes the proton transfer a spontaneous process. bohrium.com This efficient proton transfer and subsequent tautomerization are key to the function of ESIPT-based fluorescent probes. bohrium.comnih.gov

Table 1: The Four-Level Photochemical Cycle of ESIPT

Step Process Molecular Form State Key Feature
1 Absorption Enol (Normal) Ground (S₀) → Excited (S₁) Photon absorption by the stable ground-state form.
2 ESIPT Enol → Keto Excited (S₁) Ultrafast intramolecular proton transfer. nih.gov
3 Emission Keto Excited (S₁) → Ground (S₀) Fluorescence at a long wavelength (large Stokes shift). nih.gov

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation in a poor solvent or in the solid state. nih.gov This is contrary to the common aggregation-caused quenching (ACQ) effect. The AIE mechanism is typically attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel, leading to enhanced fluorescence. nih.gov

Benzothiazole derivatives have been designed to exhibit AIE properties, often in conjunction with the ESIPT mechanism. nih.gov For instance, a benzothiazole-based probe has been reported to be weakly emissive in a good solvent like tetrahydrofuran (B95107) (THF) but becomes strongly fluorescent in a THF/water mixture where it aggregates. nih.gov

In one study, a specific benzothiazole derivative demonstrated the interplay between AIE and ESIPT. nih.gov

In a THF solution, the compound is weakly emissive.

Upon adding water (a poor solvent), the molecules aggregate. This aggregation restricts the phototautomerization process needed for the full ESIPT cycle to produce the red-emitting keto form.

Consequently, the probe emits intense blue light, which is ascribed to the enolic form. This is described as an aggregation-induced enolic emission.

In the dried, solid aggregated state, however, the ESIPT process is activated due to stable intramolecular hydrogen bonding, resulting in green emission from the keto form. This is termed a keto-aggregation induced emission. nih.gov

The formation of nano-aggregates can be confirmed by techniques like Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM). nih.govrsc.org

Table 2: Photophysical Properties of an AIE-Active Benzothiazole Derivative

Solvent System Emission Peak (λ_em) Quantum Yield (Φ_f) Observed Color Mechanism
Pure THF 468 nm 0.071 Very Weak Non-emissive due to intramolecular rotations
THF/Water (20:80 v/v) 416 nm 0.632 Bright Blue AIE (Enol Emission) nih.gov
Solid Aggregated State ~520 nm (approx.) Not specified Green AIE + ESIPT (Keto Emission) nih.gov

(Data adapted from a study on a representative benzothiazole derivative nih.gov)

Supramolecular Chemistry and Self-Assembly Properties

The 2-aminobenzothiazole (B30445) scaffold is a valuable building block in supramolecular chemistry. Its rigid, aromatic structure facilitates π-π stacking interactions, while the amino group and endocyclic nitrogen can participate in hydrogen bonding. These non-covalent interactions are the driving forces for the self-assembly of these molecules into ordered, functional architectures. nih.govresearchgate.net

The design of self-assembling systems based on 2-aminobenzothiazole leverages its inherent structural features. The ability of the C2-amino group and the ring nitrogen to act as hydrogen bond donors and acceptors, respectively, allows for the formation of predictable intermolecular connections. nih.gov When combined with the π-stacking capabilities of the fused ring system, these interactions can guide the assembly of molecules into well-defined structures.

Research on metal complexes of 2-aminobenzothiazole has shown that these units can organize into one-dimensional (1D) and two-dimensional (2D) supramolecular arrangements in the solid state. researchgate.net Furthermore, related donor-acceptor molecules based on benzothiadiazole have been shown to self-assemble into highly ordered 1D microrods, demonstrating their potential in creating materials for optical devices. rsc.org

Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a "guest" molecule within the cavity of a larger "host" molecule, often a macrocycle like a cyclodextrin, calixarene, or crown ether. frontiersin.orgrsc.org The benzothiazole moiety can be incorporated into such systems as either part of the host or as the guest.

A notable example is the design of a benzothiazole-coupled NS₄-donor macrocycle that functions as a chemosensor for mercury ions (Hg²⁺). rsc.org

Host: The NS₄-macrocycle containing the benzothiazole unit.

Guest: The Hg²⁺ ion.

In this system, the macrocycle acts as a dual-channel receptor. The binding of the Hg²⁺ guest to the nitrogen atoms of the host's macrocyclic framework and its interaction with the benzothiazole unit triggers distinct changes in the host's photophysical properties. This includes a significant blue shift (hypsochromic shift) in its UV-vis absorption spectrum and a strong quenching of its fluorescence. rsc.org This selective response allows for the detection of Hg²⁺, showcasing a functional application of host-guest chemistry. rsc.org

Table 3: Host-Guest Sensing Properties of a Benzothiazole-Macrocycle System for Hg²⁺

Sensing Channel Observation without Guest (Hg²⁺) Observation with Guest (Hg²⁺) Sensing Mechanism
UV-vis Absorption Absorption peak at a specific wavelength Significant hypsochromic (blue) shift Complexation alters electronic structure rsc.org

The fabrication of functional supramolecular architectures relies on harnessing the self-assembly and host-guest properties of molecular building blocks. By integrating the unique photophysical characteristics of the benzothiazole core with the principles of supramolecular chemistry, materials with advanced functions such as sensing, imaging, and electronics can be created.

Examples of such functional architectures include:

Chemosensors: The benzothiazole-macrocycle host-guest system for Hg²⁺ detection is a prime example of a functional supramolecular architecture where molecular recognition leads to a measurable optical output. rsc.org

Bioimaging Agents: The AIE-active aggregates formed by benzothiazole derivatives in aqueous media are functional architectures that can be used for "turn-on" fluorescence imaging in biological systems, such as cancer cells and plant tissues. nih.gov The aggregation process itself creates the functional entity from its non-functional precursors.

Optoelectronic Materials: The ordered, self-assembled structures like the 1D microrods formed by benzothiadiazole-based molecules suggest the potential for fabricating materials suitable for applications in organic light-emitting diodes (OLEDs) and other optical devices. nih.govrsc.org

Applications in Catalyst Design and Organic Transformations

The 2-amino-1,3-benzothiazole core, as present in 5-ethyl-1,3-benzothiazol-2-amine, offers multiple coordination sites—the endocyclic nitrogen, the exocyclic amine, and the sulfur atom—making it a versatile ligand for various metal catalysts. While specific research on the catalytic applications of this compound is limited, the broader family of 2-aminobenzothiazoles has been extensively studied as ligands in a range of organic transformations, particularly in cross-coupling reactions.

The nitrogen atoms in the 2-aminobenzothiazole moiety can effectively coordinate with transition metals like palladium, copper, and rhodium, which are pivotal in the formation of carbon-carbon and carbon-heteroatom bonds. The electronic properties of the benzothiazole ring can be fine-tuned by substituents on the benzene (B151609) ring, such as the ethyl group at the 5-position. This substituent can influence the electron density at the coordination sites, thereby modulating the stability and reactivity of the resulting metal complex.

For instance, derivatives of 2-aminobenzothiazole have been successfully employed as ligands in palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. nih.gov These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The general mechanism involves the formation of a palladium-ligand complex that facilitates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

While direct catalytic data for this compound is not extensively documented in publicly available research, the performance of structurally similar benzothiazole-based ligands in catalysis provides a strong indication of its potential. For example, the use of N-aryl-substituted 2-aminobenzothiazoles has been shown to be effective in stabilizing palladium catalysts, leading to high yields and turnover numbers in cross-coupling reactions. The ethyl group in the 5-position of this compound, being an electron-donating group, could potentially enhance the electron-donating ability of the ligand, which may have a favorable impact on the catalytic activity in certain transformations.

The synthesis of pyrimido[2,1-b]benzothiazole derivatives through the reaction of 2-aminobenzothiazoles with aldehydes and active methylene (B1212753) compounds further highlights the utility of this scaffold in generating structurally complex and potentially bioactive molecules. nih.gov These transformations often proceed under the influence of a catalyst, where the benzothiazole derivative itself can act as a directing group or a ligand.

Catalytic Reaction Catalyst System Role of Benzothiazole Ligand Potential Influence of 5-Ethyl Group
Suzuki-Miyaura CouplingPalladium acetate, Benzothiazole ligandStabilizes Pd(0) and Pd(II) intermediates, facilitates reductive elimination.May enhance catalytic activity by increasing electron density on the palladium center.
Heck ReactionPalladium(II) complexes with Benzothiazole ligandsControls regioselectivity and stability of the active catalyst.Could influence the electronic and steric environment of the catalyst.
Buchwald-Hartwig AminationPalladium catalysts with Benzothiazole-based ligandsFacilitates C-N bond formation. nih.govThe electron-donating nature might improve the efficiency of the oxidative addition step.
Multicomponent ReactionsVarious catalysts (e.g., Lewis acids)Can act as a reactant and a directing group to form complex heterocyclic products. nih.govMay influence the reaction pathway and yield of the final product.

Investigation in Functional Materials (e.g., organic electronics, sensors)

The inherent photophysical properties of the benzothiazole ring system make it an attractive building block for the development of functional organic materials. These materials find applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices. The 2-aminobenzothiazole structure, in particular, is known to exhibit interesting luminescent properties, which can be modulated by substitution on the aromatic ring.

The this compound molecule possesses a donor-acceptor (D-A) character, with the amino group acting as an electron donor and the benzothiazole core having electron-accepting properties. This intramolecular charge transfer (ICT) is a key feature for the design of fluorescent dyes and materials for non-linear optics. The introduction of an ethyl group at the 5-position can further influence these electronic properties.

While specific studies on this compound in organic electronics and sensors are not widely reported, research on analogous compounds provides valuable insights. For example, triphenylamine-based chromophores incorporating benzothiazole moieties have been synthesized and shown to possess enhanced two-photon absorption properties, making them suitable for applications in bio-imaging and photodynamic therapy. acs.org The electronic tuning of the benzothiazole unit is crucial for optimizing these properties.

In the field of chemical sensors, benzothiazole derivatives have been utilized for the detection of various analytes, including metal ions and anions. The design of these sensors often relies on the chelation of the analyte by the benzothiazole derivative, which leads to a change in its photophysical properties, such as a shift in the fluorescence emission or a change in color. The amino group and the heterocyclic nitrogen of this compound can act as binding sites for metal ions.

Furthermore, benzothiadiazole (BTD) derivatives, which are structurally related to benzothiazoles, are widely used as building blocks for emissive layers in OLEDs due to their high photoluminescence quantum yields and thermal stability. mdpi.com The synthesis of novel BTD derivatives often involves cross-coupling reactions where aminobenzothiazole-like structures could potentially serve as precursors or ligands. nih.gov The development of new luminophores based on the this compound scaffold could lead to materials with tailored emission colors and efficiencies for OLED applications.

Application Area Key Property of Benzothiazole Core Potential Role of this compound Relevant Findings on Analogs
Organic Electronics (OLEDs) Electron-accepting nature, high photoluminescence quantum yield.As a building block for emissive materials or host materials in the emissive layer.Benzothiadiazole derivatives are used in high-efficiency OLEDs. mdpi.com
Fluorescent Sensors Intramolecular Charge Transfer (ICT), chelation sites.As a fluorophore that changes its emission upon binding to an analyte.Benzothiazole-based sensors for metal ions have been developed.
Two-Photon Absorption (TPA) Extended π-conjugation and D-A character.As a core for TPA chromophores for bio-imaging and data storage.Triphenylamine-benzothiazole dyes show large TPA cross-sections. acs.org

Future Research Directions for 5 Ethyl 1,3 Benzothiazol 2 Amine

Novel Synthetic Methodologies and Scalable Production

The development of efficient, sustainable, and scalable synthetic routes is paramount for the widespread investigation and potential commercialization of 5-ethyl-1,3-benzothiazol-2-amine. While classical methods for synthesizing the 2-aminobenzothiazole (B30445) core exist, future research should focus on modern, greener alternatives. nih.govmdpi.com

Promising areas for development include:

Continuous-Flow Synthesis: This technology offers significant advantages over traditional batch processing, including enhanced safety, better process control, and potential for seamless scalability. researchgate.netakjournals.com The application of multistep continuous-flow protocols could enable the efficient and automated production of this compound and its derivatives. researchgate.net

Green Chemistry Approaches: The use of environmentally benign solvents like water or ionic liquids, and the development of catalyst-free or metal-free reactions, are critical for sustainable chemical manufacturing. ijpsr.commdpi.comresearchgate.net Research into methods using reagents like elemental sulfur or visible-light mediated processes, which can reduce the reliance on hazardous materials, is a key direction. researchgate.netorganic-chemistry.orgorganic-chemistry.org

Solid-Phase Synthesis: A traceless solid-supported protocol for the synthesis of 2-aminobenzothiazoles has been described, which allows for the rapid generation of compound libraries for screening purposes. nih.gov Adapting and optimizing this methodology for this compound could accelerate the discovery of new derivatives with enhanced properties.

Catalytic Innovations: The exploration of novel catalysts, such as nanocatalysts or biocatalysts, can lead to more efficient and selective syntheses. nveo.orgmdpi.com For instance, the use of magnetic nanoparticles as catalyst supports allows for easy recovery and reuse, aligning with the principles of green chemistry. nanomaterchem.comnanomaterchem.com

Synthetic MethodologyKey AdvantagesRelevant Research Areas
Continuous-Flow Synthesis Enhanced safety, scalability, process controlMultistep automated synthesis, high-throughput screening
Green Chemistry Reduced environmental impact, use of benign solventsWater-based reactions, metal-free catalysis, visible-light mediated synthesis
Solid-Phase Synthesis Rapid library generation, high-throughput chemistryCombinatorial chemistry, drug discovery
Novel Catalysis High efficiency, selectivity, reusabilityNanocatalysis, biocatalysis, photocatalysis

Advanced Spectroscopic Probes for Real-Time Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing synthetic protocols and controlling product outcomes. Future research should leverage advanced spectroscopic techniques to gain real-time insights into the formation of this compound.

In-situ and Operando Spectroscopy: These powerful techniques allow for the characterization of catalysts and the monitoring of reaction intermediates under actual reaction conditions. researchgate.netbohrium.com Applying techniques like in-situ Raman or infrared (IR) spectroscopy can help to elucidate the dynamic processes occurring during the synthesis of benzothiazoles. researchgate.net

Photophysical and Electrochemical Analysis: For reactions that are mediated by light or electrochemical processes, detailed photophysical and electrochemical studies are essential. organic-chemistry.orgacs.org These investigations can reveal the roles of transient species, such as radicals and excited states, and help to unravel complex reaction pathways. organic-chemistry.orgacs.orgnih.gov For example, mechanistic studies have confirmed the in-situ generation of a photosensitizing disulfide in certain benzothiazole (B30560) syntheses. organic-chemistry.orgacs.org

The insights gained from these advanced analytical methods will be invaluable for refining synthetic strategies, improving yields, and ensuring the selective formation of the desired this compound isomer.

Integration with Artificial Intelligence and Machine Learning for Compound Design and Prediction

Future research on this compound should incorporate these computational tools to:

Predict Biological Activity and Properties: Machine learning models can be trained on existing data for benzothiazole derivatives to predict various properties, such as biological activity, toxicity, and physicochemical parameters (ADME - absorption, distribution, metabolism, and excretion). nih.govnih.govresearchgate.net This can help to prioritize the synthesis of the most promising candidates.

Rational Drug Design: AI algorithms can be used to design new derivatives of this compound with enhanced affinity and selectivity for specific biological targets. premierscience.comnih.govacs.org By analyzing structure-activity relationships (SARs), these models can suggest structural modifications that are likely to improve therapeutic efficacy. mdpi.com

Accelerate Discovery: The integration of AI and ML into the research workflow can significantly reduce the time and cost associated with traditional trial-and-error approaches to drug discovery and materials development. premierscience.comnih.govnih.gov User-friendly web applications based on these models can make predictive tools accessible to a broader range of researchers. acs.org

AI/ML ApplicationObjectivePotential Impact
Property Prediction Forecast biological activity, toxicity, and ADME properties.Prioritize synthesis of high-potential compounds.
Rational Design Design novel derivatives with improved target affinity and selectivity.Enhance therapeutic efficacy and reduce side effects.
Process Optimization Accelerate the discovery and development pipeline.Reduce research and development time and costs.

Exploration in Interdisciplinary Research Fields (e.g., nanobiotechnology)

The unique properties of the benzothiazole scaffold make it an attractive candidate for applications in various interdisciplinary fields, particularly in nanobiotechnology.

Future research should explore the potential of this compound and its derivatives in:

Development of Novel Nanomaterials: Benzothiazole derivatives can be incorporated into nanomaterials to create systems with unique functionalities. For example, benzothiazole derivatives of chitosan (B1678972) have been used to create nanoparticles with potent antibacterial activity. mdpi.comnih.gov This approach could be extended to this compound for the development of new antimicrobial agents.

Targeted Drug Delivery: The benzothiazole nucleus is a key component in compounds targeting a range of diseases, including cancer and neurological disorders. nih.govmdpi.com By functionalizing nanoparticles with this compound derivatives, it may be possible to develop targeted drug delivery systems that can selectively deliver therapeutic agents to diseased cells, improving efficacy and reducing side effects.

Biosensors and Imaging Agents: The photophysical properties of certain benzothiazole derivatives make them suitable for use as fluorescent probes and imaging agents. pcbiochemres.com Research into the specific spectroscopic characteristics of this compound could lead to the development of novel sensors for detecting specific biomolecules or for imaging biological processes.

Catalytic Nanoparticles: Benzothiazole derivatives have been used in the synthesis of nanocatalysts for various chemical transformations. nveo.orgnanomaterchem.comnanomaterchem.com The this compound scaffold could be explored for the creation of novel catalytic nanoparticles with applications in green chemistry and industrial processes.

The exploration of these interdisciplinary avenues will undoubtedly open up new and exciting applications for this compound, further highlighting the importance of continued research into this versatile compound.

Q & A

Q. What are the optimal synthetic routes for preparing 5-ethyl-1,3-benzothiazol-2-amine?

The synthesis typically involves cyclization of substituted anilines with thiocyanate derivatives. A common method includes reacting 4-ethylaniline with potassium thiocyanate (KSCN) in glacial acetic acid, followed by bromine-mediated cyclization under controlled temperatures (<10°C) to form the benzothiazole core. The product is isolated via neutralization with NaOH, filtration, and recrystallization from ethanol, yielding ~70% purity . Modifications, such as substituting bromine with ultrasound-assisted protocols, may enhance reaction efficiency .

Q. How can structural characterization of this compound be performed?

Key techniques include:

  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., COD Entry 7119063 for analogous thiazol-2-amine derivatives) .
  • Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and FT-IR for amine/thiazole functional groups.
  • Mass spectrometry : Validate molecular weight (e.g., C₉H₁₀N₂S, MW 178.26) .
    Recrystallization from ethanol or ethyl acetate ensures purity before analysis .

Q. What solvents and reaction conditions are critical for stabilizing intermediates during synthesis?

  • Glacial acetic acid : Acts as both solvent and catalyst in cyclization reactions .
  • Low-temperature bromination : Prevents side reactions (e.g., over-halogenation) .
  • Hydrazine derivatives : Used in reflux with ethylene glycol to form hydrazones for downstream functionalization .

Advanced Research Questions

Q. How can reaction efficiency be improved for this compound derivatives?

  • Ultrasound-assisted synthesis : Reduces reaction time by 40–60% and increases yield via cavitation effects (e.g., benzyl halide coupling in thiadiazole systems) .
  • Computational optimization : Quantum chemical calculations (DFT) predict optimal reaction pathways, while machine learning models analyze experimental datasets to narrow down conditions (e.g., ICReDD’s feedback loop methodology) .

Q. How should researchers address contradictory biological activity data in benzothiazol-2-amine derivatives?

  • Dose-response profiling : Test compounds across a wide concentration range (nM–μM) to identify non-linear effects.
  • Target specificity assays : Use kinase profiling panels or receptor binding studies to rule off-target interactions.
  • Theoretical modeling : Align molecular docking results (e.g., Autodock Vina) with experimental IC₅₀ values to validate binding hypotheses .

Q. What factorial design strategies apply to optimizing benzothiazole-based drug candidates?

  • Full factorial design : Vary parameters like temperature, solvent ratio, and catalyst loading to identify interactions affecting yield .
  • Response surface methodology (RSM) : Model non-linear relationships between variables (e.g., pH and reaction time) .
  • Taguchi arrays : Prioritize robustness in scaled-up syntheses by minimizing noise factors (e.g., humidity, impurity levels) .

Q. How can byproduct formation be minimized during functionalization of this compound?

  • In-situ monitoring : Use TLC or HPLC to detect intermediates and terminate reactions at optimal conversion points .
  • Protective groups : Introduce acetyl or tert-butyl carbamates to shield reactive amines during cross-coupling steps .
  • Selective catalysts : Employ Pd/Cu systems for Suzuki-Miyaura couplings to avoid thiazole ring oxidation .

Methodological Guidance

Q. What computational tools are recommended for predicting the reactivity of benzothiazol-2-amine derivatives?

  • Gaussian or ORCA : Perform DFT calculations to map transition states and activation energies .
  • AutoDesigner or Schrödinger Suite : Simulate synthetic accessibility and retrosynthetic pathways .

Q. How to design a biological activity screening protocol for thiazole-2-amine analogs?

  • In vitro assays : Prioritize antimicrobial (MIC against S. aureus), anticancer (MTT assay on HeLa cells), and anti-inflammatory (COX-2 inhibition) models .
  • ADMET profiling : Use PAMPA for permeability and cytochrome P450 inhibition assays to assess drug-likeness .

Q. What strategies validate mechanistic hypotheses in benzothiazole reactivity studies?

  • Isotopic labeling : Track ¹⁵N or ²H in amination reactions via LC-MS .
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to infer rate-limiting steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.